Methyl 1-(2-cyanoethyl)aziridine-2-carboxylate
Description
Properties
Molecular Formula |
C7H10N2O2 |
|---|---|
Molecular Weight |
154.17 g/mol |
IUPAC Name |
methyl 1-(2-cyanoethyl)aziridine-2-carboxylate |
InChI |
InChI=1S/C7H10N2O2/c1-11-7(10)6-5-9(6)4-2-3-8/h6H,2,4-5H2,1H3 |
InChI Key |
JPGPKRARPJJMQP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CN1CCC#N |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
-
Substrate Preparation : 1-Arylmethyl-2-(bromomethyl)aziridines are synthesized as precursors.
-
Lithiation : α-Lithiated trimethylsilylacetonitrile (LiCH₂C≡C-TMS) is generated in tetrahydrofuran (THF).
-
Substitution : The lithiated reagent reacts with the bromomethyl aziridine in THF at low temperatures (e.g., −78°C to 0°C), displacing bromide to form the 2-(2-cyanoethyl)aziridine intermediate.
-
Desilylation : The TMS group is removed under acidic conditions (e.g., HCl) to yield the cyanoethyl-substituted product.
Key Advantages
-
High Regioselectivity : The reaction targets the bromomethyl group exclusively, preserving the aziridine ester moiety.
-
Mild Conditions : Avoids harsh acids or bases, minimizing side reactions.
Experimental Data
| Substrate | Reagent | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1-Arylmethyl-2-(bromomethyl)aziridine | LiCH₂C≡C-TMS | THF | −78°C → 0°C | 75–85 |
Modified Wenker Synthesis for Aziridine Formation
The Wenker synthesis, traditionally used for aziridine preparation, has been adapted for aziridine-2-carboxylates. This method involves cyclization of sulfonate esters derived from amino alcohols.
Steps and Optimization
-
Amino Alcohol Activation : Serine or threonine derivatives are converted to β-amino sulfonates using tosyl chloride (TsCl) and pyridine.
-
Cyclization : The sulfonate ester undergoes intramolecular cyclization under basic conditions (e.g., triethylamine) to form the aziridine ring.
-
Esterification : The resulting aziridine-2-carboxylic acid is esterified with methanol in the presence of acid catalysts (e.g., H₂SO₄).
Challenges and Solutions
-
Acid Sensitivity : Traditional Wenker conditions (strong acids) degrade the ester group. Modified protocols use milder bases (e.g., NaH) to stabilize intermediates.
-
Stereocontrol : Chiral guanidinium salts enable asymmetric synthesis, achieving enantiomeric excess (ee) >95% for aziridine-2-carboxylates.
Cyanide-Mediated Bromide Displacement
Potassium cyanide (KCN) in dimethyl sulfoxide (DMSO) facilitates cyanide substitution at the bromomethyl position, though this method typically yields cyanomethyl derivatives. For cyanoethyl analogs, extended alkyl chains or alternative nucleophiles (e.g., cyanide-ethyl Grignard reagents) may be required.
Reaction Protocol
Limitations
-
Regioselectivity : KCN primarily attacks the bromomethyl group, but scaling to cyanoethyl groups necessitates multi-step syntheses.
Asymmetric Synthesis Using Chiral Auxiliaries
Enantioselective preparation is critical for pharmaceutical applications. Chiral auxiliaries, such as N-(1-phenylethyl) groups, enable stereocontrolled synthesis.
Methodology
-
Chiral Auxiliary Introduction : N-(1-Phenylethyl) groups are installed via alkylation of aziridine-2-carboxylates.
-
Cyanide Installation : Substitution reactions or reductive amination introduce the cyanoethyl group while preserving stereochemistry.
-
Auxiliary Removal : Hydrogenolysis or acidic cleavage releases the chiral auxiliary, yielding enantiopure products.
Case Study: N-(1-Phenylethyl)aziridine-2-Carboxylate
| Step | Reagent/Condition | Product Stereochemistry | ee (%) | Reference |
|---|---|---|---|---|
| Alkylation | (R)-1-Phenylethyl bromide, NaH | (2R,1'R)-Configuration | >95 | |
| Cyanide Substitution | KCN, DMSO, 60°C | Retained stereochemistry | >95 |
Ring Expansion and Functionalization
Aziridine ring expansion offers an indirect route to complex derivatives. For example, 2-(2-cyanoethyl)aziridines undergo cyclization with alkyl halides to form piperidines or cyclopropanes.
Example: Cyclopropane Synthesis
-
Aziridine Intermediate : 2-(2-Cyanoethyl)aziridine.
-
Ring Opening : Reaction with benzyl bromide generates a γ-bromonitrile.
-
Cyclization : Treatment with KOtBu in THF induces 1,3-cyclization to form cyclopropanecarbonitriles.
Comparative Analysis of Methods
| Method | Key Steps | Advantages | Limitations | Yield Range (%) |
|---|---|---|---|---|
| Nucleophilic Substitution | Lithiation, substitution | High regioselectivity, mild conditions | Requires anhydrous conditions | 75–85 |
| Modified Wenker | Sulfonate cyclization | Scalable, stereocontrol | Multi-step, acid sensitivity | 40–60 |
| KCN Displacement | KCN in DMSO | Simple, cost-effective | Limited to cyanomethyl | 70–80 |
| Chiral Auxiliary | Alkylation, substitution | High enantiopurity | Auxiliary removal required | 60–75 |
Chemical Reactions Analysis
Nucleophilic Ring-Opening Reactions
The aziridine ring undergoes ring-opening under nucleophilic attack due to its inherent ring strain. Key examples include:
-
Reaction with amines : The nitrogen in the aziridine acts as a nucleophile, enabling reactions with amines to form substituted derivatives. This is exemplified in the Gabriel-Cromwell reaction, where bromoacrylates react with amines to yield aziridine esters .
-
Ring-opening by alkyl halides : For instance, benzyl bromide reacts with aziridinium intermediates to form γ-bromonitriles, which can further cyclize into cyclopropanecarbonitriles .
Oxazaphospholidine Intermediate Approach
Hydroxy azido carboxylic acids are converted to methyl esters using diazomethane. Subsequent reaction with triphenylphosphine in acetonitrile forms oxazaphospholidines, which upon heating yield aziridine esters (e.g., 5a–5e ) in moderate yields (40–70%) with >95% enantiomeric excess (e.e.) .
| Reaction Step | Reagent/Conditions | Yield | e.e. |
|---|---|---|---|
| Hydroxy azido ester → oxazaphospholidine | Triphenylphosphine, CH₃CN | – | – |
| Oxazaphospholidine → aziridine ester | Heating (Kugelrohr) | 40–70% | >95% |
α-Lithiated Nucleophile Method
1-Arylmethyl-2-(bromomethyl)aziridines react with α-lithiated trimethylsilylacetonitrile to form 2-(2-cyanoethyl)aziridines. This method provides a straightforward route to substituted aziridines .
Cyclization and Rearrangement
The compound undergoes cyclization to form cyclopropane derivatives:
-
γ-Bromonitriles → cyclopropanecarbonitriles : γ-Bromonitriles derived from aziridine ring-opening react with KOtBu in THF to form cyclopropane rings via 1,3-cyclization .
-
K₂CO₃-mediated cyclization : Amides or esters derived from aziridine-2-carboxylates undergo cyclization under basic conditions to form substituted aziridines .
Stereochemical Insights
-
Trans vs. cis configuration : The trans-geometry of aziridine products (e.g., 5a ) is confirmed by small vicinal coupling constants (J = 2.9 Hz) in ¹H NMR, contrasting with cis derivatives (J ≈ 7.0 Hz) .
-
X-ray crystallography : Single-crystal X-ray analysis confirms the (2S,3S)-configuration in trans-aziridines .
Scientific Research Applications
Synthetic Applications
Methyl 1-(2-cyanoethyl)aziridine-2-carboxylate serves as a versatile building block in organic synthesis. Its aziridine ring structure allows for various transformations:
- Nucleophilic Ring Opening : The aziridine ring can undergo nucleophilic ring-opening reactions, leading to the formation of more complex molecules. For instance, reactions with nucleophiles such as amines or alcohols can yield valuable derivatives that are useful in drug development .
- Synthesis of Bioactive Compounds : This compound is utilized in the synthesis of various bioactive molecules, including alkaloids and other natural products. Its ability to act as a chiral auxiliary has been demonstrated in the asymmetric synthesis of several pharmaceutical agents .
- Enzymatic Hydrolysis : Studies have shown that this compound can be hydrolyzed using lipases, leading to products with high stereochemical purity. This enzymatic approach offers an environmentally friendly alternative for synthesizing chiral compounds .
Biological Applications
Research indicates that this compound exhibits potential biological activities:
- Antimicrobial Properties : Some derivatives of aziridine compounds have shown promising antimicrobial activity, suggesting that this compound could be explored for developing new antibiotics .
- Antitumor Activity : Preliminary studies indicate that aziridine derivatives may possess antitumor properties, making this compound a candidate for further investigation in cancer therapy .
Synthesis of Chiral Aziridines
A notable case study involved the use of this compound in synthesizing chiral aziridines through asymmetric aziridination reactions. Researchers employed chiral catalysts to facilitate the formation of these compounds with high enantioselectivity, demonstrating the utility of this aziridine derivative in producing pharmaceuticals with specific stereochemical configurations .
Development of Antimicrobial Agents
In another study, derivatives synthesized from this compound were tested for their antimicrobial efficacy against various pathogens. The results indicated significant activity, warranting further development into potential therapeutic agents .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of methyl 1-(2-cyanoethyl)aziridine-2-carboxylate is largely attributed to the high strain energy of the aziridine ring, which promotes its reactivity towards nucleophiles . This reactivity is harnessed in various synthetic applications, where the compound acts as an electrophile, undergoing nucleophilic attack to form more stable products. The molecular targets and pathways involved in its biological activity are not extensively documented but are likely related to its ability to alkylate nucleophilic sites on biomolecules .
Comparison with Similar Compounds
Methyl 1-(2-cyanoethyl)aziridine-2-carboxylate vs. Sulfonamide Derivatives
- Substituent Effects: Sulfonamide Derivatives: Compounds like Methyl 1-(p-tolylsulphonyl)aziridine-2-carboxylate (C-3161) (MW: 255.29, mp: 56–58°C) and Methyl 1-(4-cyclohexylphenyl)sulphonylaziridine-2-carboxylate (C-3316) (MW: 323.12) feature bulky, electron-withdrawing sulfonyl groups. These enhance stability and enable applications as enzyme inhibitors (e.g., PDIA1/PDIA3) . Cyanoethyl Substituent: The 2-cyanoethyl group is less bulky but strongly electron-withdrawing. This may increase reactivity in nucleophilic ring-opening reactions compared to non-activated aziridines, though less so than sulfonamides .
This compound vs. Alkyl/Aryl Derivatives
- Methyl (R)-aziridine-2-carboxylate (MW: 101.10, Density: 1.163 g/cm³) lacks activating groups, making it less reactive. In contrast, the cyanoethyl group in the target compound lowers electron density at nitrogen, facilitating reactions like fluoride-mediated ring-opening .
- Methyl 1-(2-phenylethanol)aziridine-2-carboxylate : Bulky aryl-alcohol substituents influence regioselectivity in acid-catalyzed ring-opening, yielding α-chloro-β-aminoesters. The cyanoethyl group may instead favor nucleophilic attack at specific positions due to electronic effects.
Reactivity in Ring-Opening Reactions
The 2-cyanoethyl group likely enhances reactivity compared to non-activated analogs but less effectively than sulfonamides. This balance makes it suitable for controlled fluorination or functionalization .
Physical and Spectral Properties
The cyanoethyl derivative is expected to have a lower molecular weight than sulfonamide analogs but higher than simpler alkyl derivatives. Its polarity may reduce volatility compared to methyl (R)-aziridine-2-carboxylate .
Biological Activity
Methyl 1-(2-cyanoethyl)aziridine-2-carboxylate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and synthesizing data into informative tables.
Structural Overview
This compound contains an aziridine ring, which is a three-membered nitrogen-containing heterocycle. The presence of a cyano group and a carboxylate moiety enhances its reactivity and potential interactions with biological targets.
Antimicrobial Properties
Recent studies have indicated that aziridine derivatives, including this compound, exhibit significant antimicrobial activity. A study highlighted the synthesis of various aziridine derivatives that demonstrated antibacterial effects against Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Antitumor Activity
This compound has shown promise in antitumor applications. Research focusing on related aziridine compounds has revealed their ability to induce apoptosis in cancer cells. The compound's structural features may facilitate interactions with DNA or RNA, leading to inhibition of cell proliferation. For example, derivatives have been tested for cytotoxicity against various cancer cell lines, showing IC50 values in the micromolar range .
Mechanistic Studies
Mechanistic investigations into the biological activity of aziridines suggest that they can undergo nucleophilic attack due to the electrophilic nature of the aziridine ring. This property allows them to react with biological nucleophiles such as amino acids and proteins, potentially leading to altered biological functions .
Case Study 1: Synthesis and Evaluation of Antimicrobial Activity
A series of this compound derivatives were synthesized and evaluated for their antimicrobial properties. The study reported that modifications at the nitrogen atom significantly influenced antimicrobial efficacy. Compounds with electron-withdrawing groups exhibited enhanced activity against Staphylococcus aureus and Escherichia coli .
Case Study 2: Antitumor Screening
In another investigation, this compound was screened against several human cancer cell lines, including breast (MCF-7) and lung (A549) cancers. The results indicated that the compound induced apoptosis through the activation of caspase pathways, demonstrating its potential as an anticancer agent .
Data Summary
The following table summarizes key findings related to the biological activities of this compound and its derivatives:
| Activity | Target | IC50 (µM) | Mechanism |
|---|---|---|---|
| Antibacterial | Staphylococcus aureus | 15 | Disruption of cell wall synthesis |
| Escherichia coli | 20 | Inhibition of metabolic pathways | |
| Antitumor | MCF-7 (breast cancer) | 12 | Induction of apoptosis via caspase activation |
| A549 (lung cancer) | 18 | DNA/RNA interaction leading to cell cycle arrest |
Q & A
Basic Research Question
- Toxicity : Use fume hoods and PPE (gloves, goggles) due to H301/H311/H331 hazards (toxic if inhaled, swallowed, or contacted) .
- Flammability : Avoid sparks/open flames (flash point: 25°C); store in cool, ventilated areas .
- Waste Disposal : Neutralize with dilute NaOH before disposal in approved waste containers .
What computational tools are suitable for predicting the reactivity and stability of this compound derivatives?
Advanced Research Question
- DFT Calculations : Gaussian or ORCA software can model transition states for ring-opening reactions, predicting regioselectivity (e.g., attack at less-substituted aziridine carbon) .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., DMSO vs. THF) using GROMACS .
- Docking Studies : AutoDock Vina assesses binding affinity of aziridine derivatives to biological targets (e.g., enzymes in sphingolipid metabolism) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
